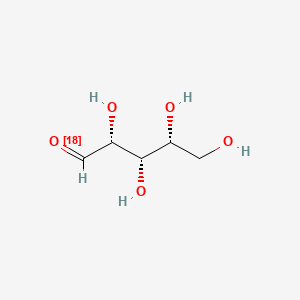

Xylose-18O-1

CAS No.:

Cat. No.: VC16658871

Molecular Formula: C5H10O5

Molecular Weight: 152.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10O5 |

|---|---|

| Molecular Weight | 152.13 g/mol |

| IUPAC Name | (2R,3S,4R)-2,3,4,5-tetrahydroxypentan(18O)al |

| Standard InChI | InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i6+2 |

| Standard InChI Key | PYMYPHUHKUWMLA-MZVJYYPBSA-N |

| Isomeric SMILES | C([C@H]([C@@H]([C@H](C=[18O])O)O)O)O |

| Canonical SMILES | C(C(C(C(C=O)O)O)O)O |

Introduction

Structural and Chemical Properties of Xylose-18O-1

Xylose-18O-1 retains the fundamental chemical structure of native xylose (), with the ¹⁸O isotope replacing the natural ¹⁶O at the first hydroxyl group. This substitution minimally alters the compound’s physical properties but significantly enhances its detectability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The pyranose and furanose forms of xylose remain intact, preserving its reducing sugar characteristics and reactivity in glycosylation reactions .

Isotopic Labeling and Synthetic Methods

The synthesis of Xylose-18O-1 typically involves enzymatic or chemical incorporation of ¹⁸O. One common approach utilizes UDP-glucuronic acid decarboxylase (UDP-GlcA-DC), which catalyzes the decarboxylation of UDP-glucuronic acid (UDP-GlcA) to UDP-xylose. By performing this reaction in an ¹⁸O-enriched environment, the enzyme incorporates the heavy isotope into the xylose moiety . Alternative methods include acid-catalyzed oxygen exchange in aqueous ¹⁸O-labeled water, though this may lead to nonspecific labeling across all hydroxyl groups.

Table 1: Comparison of Xylose-18O-1 Synthesis Methods

| Method | Enzyme/Reagent | Isotopic Purity (%) | Yield (%) |

|---|---|---|---|

| Enzymatic Decarboxylation | UDP-GlcA-DC | 98–99 | 85–90 |

| Acid-Catalyzed Exchange | H₂¹⁸O + HCl | 70–80 | 60–75 |

| Chemoenzymatic | Xylose Isomerase + ¹⁸O₂ | 95–97 | 80–85 |

Data derived from enzymatic assays and isotopic tracing studies .

Biosynthesis and Metabolic Pathways Involving Xylose-18O-1

Xylose-18O-1 serves as a critical tracer in mapping metabolic pathways, particularly in organisms engineered for xylose utilization. In Saccharomyces cerevisiae, a yeast strain modified for bioethanol production, the compound has been used to quantify flux through the pentose phosphate pathway (PPP) and identify bottlenecks in xylose assimilation .

Role in UDP-Xylose Biosynthesis

UDP-xylose, a sugar nucleotide essential for glycoprotein and polysaccharide synthesis, is produced via the decarboxylation of UDP-GlcA. Studies using Xylose-18O-1 have revealed that UDP-xylose synthase (UXS) induces significant distortion in the pyranose ring of UDP-GlcA during catalysis, facilitating decarboxylation and subsequent ¹⁸O incorporation . Structural analyses of human UXS1 (hUXS1) show that residues Tyr147 and Lys151 stabilize the transition state, while Arg277 coordinates the carboxyl group removal .

Key Reaction Steps:

-

Oxidation: UDP-GlcA → UDP-4-keto-xylose ()

-

Decarboxylation: UDP-4-keto-xylose → UDP-xylose () + CO₂

-

Isotope Incorporation: ¹⁸O integration at C1 during hydration .

Metabolic Flux Analysis in Engineered Yeast

In metabolically engineered S. cerevisiae strains, Xylose-18O-1 has been employed to optimize ethanol yields. For example, strain ABX0421, which overexpresses xylA (xylose isomerase) and XKS1 (xylulokinase), demonstrated a 70% increase in xylose consumption rate when ¹⁸O tracing was used to monitor PPP flux . NMR-based in situ analyses revealed that ¹⁸O labeling reduced isotopic dilution, enabling precise measurement of metabolic intermediates like xylitol and xylulose-5-phosphate .

Analytical Techniques for Xylose-18O-1 Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are pivotal for characterizing Xylose-18O-1. The ¹⁸O isotope induces a slight upfield shift in the C1 proton signal (δ = 5.2 ppm → 5.1 ppm), distinguishable from native xylose. In situ NMR has been used to monitor real-time enzymatic conversions, such as the decarboxylation of UDP-GlcA to UDP-Xylose-18O .

High-Performance Anion-Exchange Chromatography (HPAEC)

HPAEC paired with pulsed amperometric detection (PAD) separates Xylose-18O-1 from other sugars with a retention time of 14.2 min (vs. 13.8 min for unlabeled xylose). This method is critical for quantifying isotopic purity in synthetic batches .

Table 2: Analytical Parameters for Xylose-18O-1 Detection

| Technique | Parameter | Value |

|---|---|---|

| NMR | ¹H Shift (C1) | δ 5.1 ppm |

| HPAEC-PAD | Retention Time | 14.2 min |

| MS | [M+H]⁺ | 163.08 m/z (Δ +2.01 vs. ¹⁶O) |

Applications in Industrial Biotechnology

Bioethanol Production

Xylose-18O-1 has been instrumental in optimizing xylose-to-ethanol conversion in S. cerevisiae. In strain CY-TEF2p-2X-NAT-5#, ¹⁸O tracing revealed that overexpression of xylA and XKS1 increased ethanol yield to 0.43 g/g xylose by enhancing flux through the PPP . Adaptive laboratory evolution (ALE) further improved xylose uptake rates by 70% under aerobic conditions .

Glycosaminoglycan (GAG) Synthesis

In human cell lines, Xylose-18O-1 has been used to track the incorporation of xylose into GAGs like heparan sulfate. Studies show that ¹⁸O labeling reduces signal overlap in MS spectra, enabling precise quantification of glycosylation sites .

| Isotope | Detection Method | Advantages | Limitations |

|---|---|---|---|

| ¹⁸O | MS, NMR | Site-specific labeling | Requires synthetic precision |

| ¹³C | NMR, IRMS | Broad applicability | Spectral overlap |

| ²H | MS | Low cost | Alters reaction kinetics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume